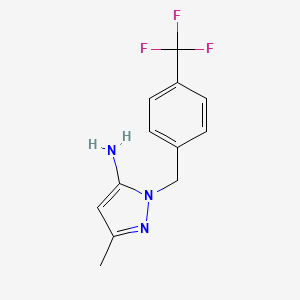

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine

描述

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a pyrazole-derived amine featuring a methyl group at the 5-position and a 4-trifluoromethylbenzyl substituent at the 2-position. This compound is structurally related to kinase inhibitors and intermediates in medicinal chemistry, leveraging the pyrazole core’s ability to engage in hydrogen bonding and π-π interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacological applications .

属性

IUPAC Name |

5-methyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3/c1-8-6-11(16)18(17-8)7-9-2-4-10(5-3-9)12(13,14)15/h2-6H,7,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZQFTVYPJEEGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves the reaction of 5-methyl-2H-pyrazol-3-amine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. The trifluoromethylbenzyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

相似化合物的比较

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their substituent-driven differences:

Key Observations :

Physicochemical and Pharmacological Properties

Crystallographic and Computational Insights

- Crystallography : Tools like SHELXL (used in 34% of small-molecule refinements) and ORTEP-3 (for graphical representation) are critical for resolving substituent effects on molecular conformation.

- Graph Set Analysis : Hydrogen-bonding patterns (e.g., R₁²(6) motifs) in pyrazole analogs influence crystal packing and stability, as demonstrated in studies on related sulfonyl derivatives.

生物活性

5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is a compound belonging to the pyrazole class, characterized by its unique structure that includes a trifluoromethylbenzyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry, where it serves as a building block for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine is with a molar mass of approximately 255.24 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can significantly influence its biological activity and pharmacokinetics .

The mechanism of action for 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets such as enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows for better penetration through biological membranes, facilitating interactions with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or activation of enzymatic activity .

Biological Activities

Research indicates that 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds containing the trifluoromethyl group demonstrate potent antimicrobial properties. For instance, derivatives have been effective against Staphylococcus aureus, showing low minimum inhibitory concentrations (MIC) and bactericidal effects .

2. Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Its structural features allow it to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies suggest that pyrazole derivatives may exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

Research Findings and Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into their potential therapeutic applications:

Synthesis and Industrial Applications

The synthesis of 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine typically involves nucleophilic substitution reactions under basic conditions, using solvents like dichloromethane or toluene . This compound serves as a valuable intermediate in the development of more complex pharmaceutical agents.

常见问题

Q. What synthetic strategies are recommended for preparing 5-Methyl-2-(4-trifluoromethylbenzyl)-2H-pyrazol-3-ylamine, and how can purity be ensured?

- Methodology : Use a multi-step synthesis involving: (i) Condensation of 5-methylpyrazol-3-amine with 4-(trifluoromethyl)benzyl bromide via nucleophilic substitution. (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. (iii) Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy to confirm absence of regioisomers or unreacted intermediates .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in dichloromethane/methanol). Refine structures using SHELXL (for small molecules) to resolve bond lengths/angles and verify the trifluoromethylbenzyl substituent’s orientation .

- Spectroscopy : FTIR to confirm NH/amine stretches (~3300 cm⁻¹) and CF₃ vibrations (1100–1200 cm⁻¹). Mass spectrometry (ESI-MS) for molecular ion validation .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Enzyme inhibition : Test against kinases or phosphatases (e.g., via fluorescence-based assays) using ATP/ADP-Glo™ kits.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

- Methodology :

- Perform graph set analysis (Etter’s rules) using Mercury or CrystalExplorer to classify hydrogen bonds (e.g., D(2) motifs for N–H···N interactions). Compare with related pyrazole derivatives to identify atypical CF₃-induced steric effects .

- Use ORTEP-3 for thermal ellipsoid visualization to assess positional disorder or anisotropic displacement parameters that may explain conflicting literature reports .

Q. What experimental design principles optimize reaction yields for large-scale synthesis?

- Methodology :

- Apply Design of Experiments (DoE) with variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:benzyl halide).

- Analyze via response surface methodology (RSM) to identify critical factors. Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How do electronic effects of the trifluoromethyl group influence this compound’s reactivity in cross-coupling reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces, highlighting electron-deficient regions near the CF₃ group.

- Validate experimentally via Suzuki-Miyaura coupling with aryl boronic acids; compare yields with non-CF₃ analogs to quantify electronic deactivation .

Q. What strategies mitigate discrepancies in biological activity data across different assays?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。